N10-Didesmethyl N10-Benzyl Rizatriptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-2-4-16(5-3-1)11-21-9-8-18-12-23-20-7-6-17(10-19(18)20)13-25-15-22-14-24-25/h1-7,10,12,14-15,21,23H,8-9,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHXTUAMQCXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)CN4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Formation Mechanisms of N10 Didesmethyl N10 Benzyl Rizatriptan
Retrosynthetic Approaches to N10-Didesmethyl N10-Benzyl Rizatriptan
Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. The most common approach for synthesizing Rizatriptan and its analogues is the Fischer indole (B1671886) synthesis, which serves as the primary basis for this analysis. google.com
Two main retrosynthetic disconnections are considered plausible:
Fischer Indole Synthesis Route: The primary disconnection is at the indole ring core. This breaks the target molecule into two key precursors: (4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)hydrazine and a C4-aldehyde synthon that already contains the N-benzylamino group, such as 4-(benzylamino)butyraldehyde or its more stable acetal (B89532) equivalent. This approach is advantageous as it builds the core structure of the molecule in a convergent manner.
N-Alkylation Route: An alternative disconnection targets the benzyl-nitrogen bond of the side chain. This approach starts from a precursor molecule, N10-Didesmethyl Rizatriptan (which possesses a primary amine), and introduces the benzyl (B1604629) group via an N-alkylation reaction using a suitable benzylating agent like benzyl bromide or benzyl chloride. This route is often practical for creating a series of N-substituted analogues for research or as reference standards.
These approaches are summarized in the table below.
Table 1: Retrosynthetic Strategies for this compound| Retrosynthetic Strategy | Key Disconnection | Precursor Molecules |
|---|---|---|
| Fischer Indole Synthesis | Indole Ring C-C and C-N bonds | 1. (4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)hydrazine 2. 4-(Benzylamino)butyraldehyde dimethyl acetal |
| Side-Chain N-Alkylation | Benzyl-Nitrogen Bond | 1. N10-Didesmethyl Rizatriptan 2. Benzyl Halide (e.g., Benzyl Bromide) |
Directed Synthesis of this compound for Reference Standards
The deliberate synthesis of this compound is essential for its use as a qualified reference standard in chromatographic analyses to detect and quantify its presence in batches of Rizatriptan.
The choice of precursors is dictated by the selected synthetic strategy.
For the Fischer indole synthesis , the critical precursors are the hydrazine (B178648) component, (4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)hydrazine, and the aldehyde component, 4-(benzylamino)butyraldehyde or its acetal. The hydrazine is a known intermediate in Rizatriptan synthesis. google.com The aldehyde can be prepared by the reaction of 4-aminobutyraldehyde dimethyl acetal with benzyl chloride followed by hydrolysis, or through other standard multi-step sequences.
For the N-alkylation route , the key precursor is N10-Didesmethyl Rizatriptan. This compound is itself a known impurity of Rizatriptan and can be synthesized or isolated. researchgate.net The other reagent is a benzylating agent, such as benzyl bromide, chosen for its reactivity.
Optimizing reaction conditions is vital to maximize yield and purity.
Fischer Indole Synthesis: This reaction is typically acid-catalyzed. The cyclization step is often carried out in the presence of strong acids like sulfuric acid or polyphosphoric acid (PPA). scribd.com Temperature control is critical; gradual heating to around 60-70°C can help minimize the formation of dimeric and polymeric impurities that are common in this synthesis. google.com
N-Alkylation: This reaction is typically performed under basic conditions to deprotonate the primary amine of the N10-Didesmethyl Rizatriptan precursor, enhancing its nucleophilicity. A non-nucleophilic base such as potassium carbonate or triethylamine (B128534) is used in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The reaction is often conducted at room temperature or with gentle heating.
Table 2: Optimized Reaction Conditions for Directed Synthesis
| Parameter | Fischer Indole Synthesis | Side-Chain N-Alkylation |
|---|---|---|
| Catalyst/Reagent | Sulfuric Acid or Polyphosphoric Acid | Potassium Carbonate or Triethylamine |
| Solvent | Aqueous acidic medium, Ethanol | Acetonitrile, DMF |
| Temperature | 50-70°C (controlled heating) | 25-50°C |
| Key Consideration | Slow addition and gradual heating to minimize side products. | Use of stoichiometric amounts to avoid di-benzylation. |
Isolation and Purification Techniques for this compound
High purity is a prerequisite for a reference standard. The isolation and purification of this compound rely on modern chromatographic techniques, which are also used to isolate other Rizatriptan impurities. nih.govresearchgate.net
Extraction: Following the reaction, a standard acid-base workup can be used to extract the basic amine product into an organic solvent and remove inorganic salts and other non-basic impurities.
Column Chromatography: The primary method for purification is silica (B1680970) gel column chromatography. google.com A gradient elution system, typically using a mixture of a non-polar solvent (like heptane (B126788) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol (B129727), often with a small amount of amine base like triethylamine to prevent peak tailing), is effective in separating the target compound from starting materials and by-products.
Preparative HPLC: For achieving the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.net Both normal-phase and reversed-phase systems can be employed, with the latter being more common, using mobile phases such as acetonitrile/water or methanol/water with pH modifiers.
Crystallization: If the final compound is a stable solid, crystallization from a suitable solvent system can be an effective final step for purification and for obtaining material with well-defined physical properties.
Mechanistic Pathways of this compound as a Process-Related Impurity
The formation of this compound as an impurity during the large-scale synthesis of Rizatriptan is a significant concern. Its presence suggests specific side reactions are occurring.
The most probable mechanism for the unintended formation of this impurity involves a two-step process within the main Rizatriptan synthesis stream:
Formation of N10-Didesmethyl Rizatriptan: The synthesis of Rizatriptan often starts from precursors that can lead to the formation of N10-Didesmethyl Rizatriptan (also known as 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole-3-ethanamine). researchgate.net This can occur if the aldehyde used in the Fischer indole synthesis lacks the N,N-dimethyl group or if a demethylation reaction occurs under certain process conditions.
Adventitious N-Benzylation: The primary amine of the N10-Didesmethyl Rizatriptan impurity is a potent nucleophile. If a source of a benzyl group is present in the reaction, it can be alkylated. Such a "benzyl source" could be an impurity in a reagent or, more commonly, the use of certain chemicals in the process. For instance, benzyl alcohol used as a solvent or benzyl chloride used in a previous synthetic step for a different intermediate could, if not completely removed, act as a benzylating agent under acidic or basic conditions.
Therefore, the presence of this compound in a batch of Rizatriptan strongly indicates both the formation of a primary amine impurity and a subsequent contamination with a benzylating agent. Controlling the purity of starting materials and solvents is key to preventing its formation. veeprho.com
Elucidation of Side Reactions during Rizatriptan Synthesis
Influence of Solvents, Reagents, and Reaction Time on Impurity Formation
The formation of this compound is highly dependent on the specific conditions of the chemical transformations. The choice of solvents, the nature and stoichiometry of reagents, and the duration of the reaction are all critical parameters that can influence the impurity profile of the final product.
The use of a benzyl protecting group is a common strategy in organic synthesis to temporarily block a reactive site. In a hypothetical synthesis of Rizatriptan, an N-benzyl-protected precursor could be subjected to methylation followed by debenzylation, or vice-versa. Incomplete reactions at either of these stages could lead to the formation of this compound.
Influence of Solvents: The polarity and proticity of the solvent can significantly impact the rates of both N-alkylation and debenzylation reactions. For instance, in a catalytic hydrogenation step for debenzylation, the solvent can affect the solubility of the substrate and the catalyst's activity. A suboptimal solvent choice may lead to poor reaction kinetics and incomplete removal of the benzyl group.
Influence of Reagents: The choice of methylating and debenzylating agents is crucial. The reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and the efficiency of the debenzylation method (e.g., catalytic hydrogenation with palladium on carbon, transfer hydrogenation) will directly influence the level of related impurities. Insufficient amounts of the methylating agent or a deactivated catalyst in the debenzylation step can result in the persistence of the N-benzyl intermediate.
Influence of Reaction Time: Inadequate reaction time is a common cause of incomplete conversions in chemical synthesis. If the debenzylation or methylation reactions are not allowed to proceed to completion, unreacted intermediates, such as this compound, will remain in the reaction mixture and potentially contaminate the final product.
The following interactive data table summarizes the potential influence of various reaction parameters on the formation of this compound.
| Parameter | Influence on Impurity Formation | Rationale |
|---|---|---|
| Solvent Polarity | Can either increase or decrease impurity formation depending on the reaction type (methylation vs. debenzylation). | Affects the solubility of reactants and catalyst activity, thereby influencing reaction rates. |
| Reagent Stoichiometry | Insufficient methylating agent or debenzylating catalyst can lead to increased impurity levels. | Incomplete reaction due to the limiting amount of a key reagent. |
| Catalyst Activity (for debenzylation) | Low catalyst activity results in higher levels of the N-benzyl impurity. | A less active catalyst will not efficiently cleave the benzyl group. |
| Reaction Temperature | Suboptimal temperature can lead to incomplete reactions and higher impurity levels. | Reaction rates are temperature-dependent; too low a temperature may stall the reaction. |
| Reaction Time | Insufficient reaction time is a direct cause of increased impurity formation. | The reaction may not have enough time to go to completion. |
| Hydrogen Pressure (for hydrogenation) | Low hydrogen pressure can result in incomplete debenzylation. | Hydrogen is a key reactant in catalytic hydrogenation for debenzylation. |
Identification of Intermediate Species Leading to this compound
In a plausible synthetic route for Rizatriptan, a key intermediate could be a compound where the indole-3-ethanamine side chain is protected with a benzyl group. This intermediate, N-benzyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine, would then undergo N-methylation to introduce the two methyl groups, followed by debenzylation to yield Rizatriptan. Alternatively, the N-benzyl group could be removed first, followed by methylation.
The compound this compound would be an intermediate in a pathway where the secondary amine is first benzylated and then subjected to methylation. If the subsequent methylation and debenzylation steps are incomplete, this compound could persist as an impurity.
The chemical structure of this compound would feature the core Rizatriptan structure, but with a benzyl group attached to the nitrogen of the ethanamine side chain, and without the two methyl groups.
Strategies for Mitigating this compound Formation in Industrial Processes
The control of impurities is a fundamental aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines. gmpinsiders.com The mitigation of this compound formation in an industrial setting would rely on a multi-faceted approach encompassing process optimization, in-process controls, and robust purification strategies. pharmaguru.co
Process Optimization: A thorough understanding of the reaction mechanism and kinetics is paramount. Key process parameters such as temperature, pressure, reaction time, and stoichiometry of reagents should be carefully optimized to ensure complete conversion of the N-benzyl intermediate. Design of Experiments (DoE) can be a valuable tool in identifying the optimal reaction conditions that minimize the formation of this and other impurities.
In-Process Controls (IPCs): The implementation of in-process analytical techniques, such as High-Performance Liquid Chromatography (HPLC), is crucial for monitoring the progress of the reaction. IPCs can confirm the complete consumption of the starting material and the full conversion of the N-benzyl intermediate before proceeding to the next step, thereby preventing the carryover of impurities.
Purification Strategies: Despite process optimization, trace amounts of impurities may still be present. Therefore, efficient purification methods are essential to ensure the final API meets the required purity specifications. Crystallization is often a highly effective method for removing structurally similar impurities. Chromatographic techniques, while potentially more costly for large-scale production, can also be employed if necessary.
Raw Material Control: The quality of starting materials and reagents can also impact the impurity profile. Ensuring the purity of the N-benzyl protected intermediate and the activity of the debenzylation catalyst are critical control points.
The following interactive data table outlines key strategies for mitigating the formation of this compound.
| Strategy | Description | Impact on Impurity Reduction |
|---|---|---|
| Optimization of Debenzylation Conditions | Ensuring optimal catalyst selection and loading, hydrogen pressure, temperature, and reaction time. | Promotes complete removal of the benzyl protecting group. |
| Optimization of Methylation Conditions | Precise control over the stoichiometry of the methylating agent and reaction parameters. | Ensures complete methylation of the secondary amine. |
| In-Process Monitoring | Utilizing techniques like HPLC to track the disappearance of the N-benzyl intermediate. | Allows for real-time process control and ensures reaction completion. |
| Robust Purification Methods | Development of effective crystallization or chromatographic methods. | Removes residual amounts of the impurity from the final product. |
| Quality Control of Raw Materials | Stringent testing of starting materials and reagents. | Prevents the introduction of reactive impurities that could interfere with the desired transformations. |
Advanced Analytical Characterization and Quantification of N10 Didesmethyl N10 Benzyl Rizatriptan
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating N10-Didesmethyl N10-Benzyl Rizatriptan from the parent drug, Rizatriptan, and other related impurities. The significant difference in polarity and molecular structure introduced by the benzyl (B1604629) group allows for effective separation using techniques like High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is the most widely applied technique for the analysis of Rizatriptan and its related compounds, offering high resolution and sensitivity. tandfonline.com The development of a specific method for this compound would be based on established principles for separating structurally similar molecules.
The choice of the stationary phase is critical for achieving optimal separation. Due to the non-polar benzyl group, this compound is significantly more hydrophobic than Rizatriptan or its more polar metabolites like Rizatriptan N-oxide. innovareacademics.in Therefore, a non-polar stationary phase is ideal.
Octadecylsilane (C18) columns are the most common choice for the analysis of Rizatriptan and its impurities, providing excellent retention and separation based on hydrophobicity. tandfonline.comnih.gov Octylsilane (C8) columns are also a viable alternative. pnrjournal.com The increased hydrophobicity of the N10-benzyl derivative would result in a longer retention time on a C18 column compared to the parent Rizatriptan, facilitating its separation from other compounds in the mixture.
Table 1: Typical HPLC Column Selection for Rizatriptan and Related Compounds
| Parameter | Selection | Rationale |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) | Provides strong hydrophobic interactions necessary to retain and separate Rizatriptan and its derivatives. tandfonline.comnih.gov |
| Particle Size | 1.8 µm to 5 µm | Smaller particles (e.g., 1.8 µm in UPLC) offer higher efficiency and resolution, while larger particles (5 µm) are robust for routine analysis. nih.govjapsonline.com |
| Column Dimensions | 100-250 mm length, 3.0-4.6 mm internal diameter | Standard dimensions provide a balance between resolution, analysis time, and solvent consumption. innovareacademics.inresearchgate.net |
The mobile phase composition is adjusted to control the elution of the compounds from the column. A typical mobile phase for Rizatriptan analysis consists of an aqueous buffer and an organic modifier. biomedres.us
Aqueous Buffer : Buffers such as phosphate (B84403) (e.g., potassium dihydrogen phosphate) or triethylamine (B128534) (TEA) are used to maintain a constant pH, which is crucial for the consistent ionization state of the amine-containing analytes. tandfonline.combiomedres.us A pH is often set between 3.0 and 7.0. pnrjournal.comresearchgate.net
Organic Modifier : Acetonitrile (B52724) or methanol (B129727) is commonly used as the organic component. innovareacademics.inijpar.com The proportion of the organic modifier is a key parameter for controlling retention time.
Given the high hydrophobicity of this compound, a gradient elution profile is often preferred over an isocratic one. innovareacademics.in A gradient method starts with a lower concentration of the organic modifier to retain and separate polar impurities, then gradually increases the organic phase concentration to elute the more non-polar compounds like the N10-benzyl derivative.
Table 2: Example Gradient Elution Profile
| Time (minutes) | % Aqueous Buffer (e.g., 0.1% Phosphoric Acid) | % Organic Modifier (e.g., Acetonitrile) |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 95 | 5 |
This table represents a hypothetical gradient profile suitable for separating compounds with a wide range of polarities, including the highly retained this compound.
UV-Vis detection is a common and robust method for quantifying Rizatriptan and its related substances. The indole (B1671886) ring present in the Rizatriptan structure provides strong UV absorbance. proquest.com Studies on Rizatriptan have identified several absorption maxima. The selection of the optimal wavelength is crucial for achieving high sensitivity. Wavelengths commonly reported for the detection of Rizatriptan and its impurities include 225 nm, 227 nm, and 280 nm. tandfonline.comsphinxsai.combiomedres.us The absorption maximum for this compound is expected to be similar to that of Rizatriptan, with maximal sensitivity typically achieved around 225 nm. nih.govbiomedres.us Some methods also utilize detection at 280 nm, which can offer greater selectivity against certain interfering substances. innovareacademics.injapsonline.com
Gas Chromatography (GC) for Volatile Derivatives or Related Compounds
While HPLC is the predominant technique, Gas Chromatography (GC) can also be employed for the analysis of Rizatriptan-related substances, particularly for identifying volatile impurities or after a derivatization step to increase volatility. ontosight.ai For a compound like this compound, which has a relatively high molecular weight and low volatility, direct GC analysis is challenging. However, it could be used to analyze potential volatile precursors used in its synthesis or smaller degradation products. The use of GC in this context is less common and would typically require specialized method development, potentially involving high-temperature columns and derivatization agents. ontosight.ai
Spectrometric Structural Elucidation Methods
Following separation by chromatography, spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose. LC-MS analysis provides the molecular weight of the compound, which is a primary piece of identifying information. High-resolution mass spectrometry (HRMS) can further provide the exact mass and elemental composition, confirming the molecular formula. biomedres.us Fragmentation analysis (MS/MS) helps to piece together the structure by breaking the molecule into smaller, identifiable fragments, confirming the presence of the benzyl group and the core Rizatriptan structure. biomedres.us
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for complete structural elucidation. biomedres.us 1H NMR and 13C NMR experiments can provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. This data allows for the confirmation of the connectivity of atoms, verifying the absence of the N10-methyl groups and the precise location and structure of the N10-benzyl substituent.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Rizatriptan |
| Rizatriptan N-oxide |
| Potassium dihydrogen phosphate |
| Triethylamine (TEA) |
| Acetonitrile |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of molecules, enabling the confirmation of their elemental composition. For this compound (Formula: C₂₀H₂₁N₅, Exact Mass: 331.1848), HRMS provides definitive evidence of its identity. chemicalbook.commolcan.com
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of thermally labile molecules like this compound with minimal fragmentation.
Electrospray Ionization (ESI): ESI is particularly well-suited for this compound due to the presence of basic nitrogen atoms in the ethylamine (B1201723) and triazole moieties, which are readily protonated. In positive ion mode, ESI would generate a prominent protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion allows for the calculation of its elemental formula, which can be matched against the theoretical value to confirm the compound's identity with high confidence.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, typically used for less polar molecules. It involves a corona discharge that ionizes the solvent vapor, which in turn protonates the analyte molecules. While ESI is generally preferred for compounds like this, APCI can be a complementary technique.
| Ionization Mode | Predicted Ion | Theoretical m/z |
| ESI (+) | [C₂₀H₂₂N₅]⁺ | 332.1921 |
| APCI (+) | [C₂₀H₂₂N₅]⁺ | 332.1921 |
Tandem Mass Spectrometry (MS/MS) is employed to structurally characterize the compound by fragmenting the isolated precursor ion (e.g., the [M+H]⁺ ion at m/z 332.1921) and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of Rizatriptan and its derivatives often involves alpha cleavage adjacent to a protonated amine. nih.govresearchgate.net For this compound, the collision-induced dissociation (CID) would likely produce characteristic fragments that confirm the connectivity of the indole core, the triazolylmethyl group, and the N-benzyl ethylamine side chain.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Structure of Product Ion |
| 332.19 | 241.14 | [M+H - C₇H₇]⁺: Loss of the benzyl group |
| 332.19 | 157.08 | [C₁₀H₁₀N]⁺: Cleavage of the ethylamine side chain |
| 332.19 | 120.08 | [C₈H₁₀N]⁺: N-benzylethanamine fragment |
| 332.19 | 91.05 | [C₇H₇]⁺: Tropylium ion from the benzyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.govnih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would show distinct signals for the protons on the indole ring, the triazole ring, the benzyl group, the ethyl side chain, and the benzylic methylene (B1212753) bridge.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would display unique resonances for each carbon in the molecule, including the aromatic carbons of the indole and benzyl rings, the carbons of the triazole ring, and the aliphatic carbons of the side chain and methylene linker.
| Predicted ¹H NMR Data (in DMSO-d₆) | | Predicted ¹³C NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment | | ~11.0 | s | Indole N-H | ~152.0 | Triazole C | | ~8.3, ~7.9 | s, s | Triazole C-H | ~143.0 | Triazole C | | ~7.5-7.2 | m | Benzyl Ar-H, Indole Ar-H | ~138.0 | Benzyl C (quat) | | ~7.1 | d | Indole Ar-H | ~136.0 | Indole C (quat) | | ~7.0 | s | Indole Ar-H | ~128.5 | Benzyl CH | | ~6.9 | d | Indole Ar-H | ~128.2 | Benzyl CH | | ~5.5 | s | Indole-CH₂-Triazole | ~127.5 | Indole C (quat) | | ~3.8 | s | N-CH₂-Benzyl | ~127.0 | Benzyl CH | | ~3.0 | t | Indole-CH₂-CH₂ | ~122.0 | Indole CH | | ~2.9 | t | Indole-CH₂-CH₂ | ~121.0 | Indole C (quat) | | ~2.5 | br s | Side chain N-H | ~118.0 | Indole CH | | | | | ~112.0 | Indole C (quat) | | | | | ~111.0 | Indole CH | | | | | ~53.0 | N-CH₂-Benzyl | | | | | ~51.0 | Indole-CH₂-Triazole | | | | | ~49.0 | Indole-CH₂-CH₂ | | | | | ~25.0 | Indole-CH₂-CH₂ |
2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing correlations between nuclei. sdsu.eduwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. It would be used to trace the connectivity within the ethyl side chain (correlations between the two CH₂ groups) and within the aromatic spin systems of the indole and benzyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the 3D structure and conformation of the molecule. It can show through-space correlations between protons of the benzyl group and protons on the ethylamine side chain.
| Experiment | Purpose | Expected Key Correlations for this compound |
| COSY | ¹H-¹H Connectivity (2-3 bonds) | - Correlation between Indole-CH₂-CH₂ -N and Indole-CH₂ -CH₂-N- Correlations between adjacent aromatic protons on the indole and benzyl rings |
| HSQC | ¹H-¹³C Connectivity (1 bond) | - Correlation of each proton signal with its directly attached carbon signal |
| HMBC | ¹H-¹³C Connectivity (2-3 bonds) | - Protons of N-CH₂ -Benzyl to carbons of the benzyl ring- Protons of Indole-CH₂ -Triazole to C4, C5, C6 of the indole ring- Indole N-H proton to C2, C3, C7a of the indole ring |
| NOESY | ¹H-¹H Spatial Proximity | - Correlations between protons on the benzyl ring and protons on the ethyl side chain, depending on the molecular conformation |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound, determined by its functional groups. tandfonline.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The spectrum would show characteristic absorption bands for the N-H bond of the indole, the aromatic and aliphatic C-H bonds, and the C=C and C=N bonds within the aromatic rings.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, thus providing complementary information to the IR spectrum. It would be useful for characterizing the vibrations of the aromatic ring systems.
| Vibrational Mode | Functional Group | Predicted IR Absorption (cm⁻¹) |
| N-H Stretching | Indole N-H | 3400 - 3300 |
| C-H Stretching (Aromatic) | Ar-H | 3100 - 3000 |
| C-H Stretching (Aliphatic) | CH₂ | 3000 - 2850 |
| C=C and C=N Stretching | Aromatic Rings (Indole, Benzyl, Triazole) | 1620 - 1450 |
| C-H Bending | Aromatic | 900 - 675 |
Robust Analytical Method Validation for Quantitative and Qualitative Analysis
A robust analytical method is essential for the accurate and reliable determination of this compound in various samples, including bulk drug substances and pharmaceutical formulations. Method validation ensures that the analytical procedure is suitable for its intended purpose. The validation process encompasses a series of experiments to evaluate the method's performance characteristics, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. These might include impurities, degradants, or matrix components. For this compound, the method must be able to distinguish it from Rizatriptan, N10-Didesmethyl Rizatriptan, and other potential process impurities or degradation products.
A common approach to demonstrate specificity is to spike the sample with known related substances and to perform forced degradation studies. In a typical High-Performance Liquid Chromatography (HPLC) method, specificity is confirmed by the resolution of the analyte peak from all other peaks.
Table 1: Illustrative Specificity Data for an HPLC Method
| Compound | Retention Time (min) | Resolution (from this compound) |
|---|---|---|
| Rizatriptan | 5.2 | > 2.0 |
| N10-Didesmethyl Rizatriptan | 3.8 | > 2.0 |
| This compound | 7.5 | - |
| Degradant 1 (from acid hydrolysis) | 2.1 | > 2.0 |
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 2: Example Linearity, Range, LOD, and LOQ Data
| Parameter | Value |
|---|---|
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 25432x + 156 |
| Limit of Detection (LOD) | 0.03 µg/mL |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability (intra-assay precision) is assessed over a short interval of time with the same analyst and equipment. Intermediate precision (inter-assay precision) is evaluated within the same laboratory but on different days, with different analysts, or with different equipment.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value.
Table 3: Hypothetical Precision and Accuracy Data
| Concentration Level | Repeatability (%RSD) | Intermediate Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| Low (0.2 µg/mL) | < 2.0% | < 3.0% | 98.0 - 102.0% |
| Medium (2.0 µg/mL) | < 1.5% | < 2.5% | 98.5 - 101.5% |
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in the mobile phase composition, pH, column temperature, and flow rate.
System Suitability Testing (SST) is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. SST parameters for an HPLC method typically include theoretical plates, tailing factor, and reproducibility of injections.
Table 4: Illustrative Robustness and System Suitability Parameters
| Parameter | Variation | Effect on Results (% Change) | System Suitability Criterion |
|---|---|---|---|
| Flow Rate | ± 0.1 mL/min | < 2.0% | Tailing Factor: ≤ 2.0 |
| Mobile Phase pH | ± 0.2 units | < 1.5% | Theoretical Plates: > 2000 |
In-depth Analysis of this compound's Degradation Profile Remains an Area for Future Research
Comprehensive scientific literature searches reveal a notable gap in the publicly available research concerning the degradation kinetics and specific pathways of the chemical compound this compound. While this compound is recognized as a potential impurity or derivative related to Rizatriptan, dedicated studies detailing its behavior under various stress conditions are not readily found.
Extensive research has been conducted on the parent compound, Rizatriptan Benzoate, to understand its stability and degradation under forced conditions. These studies are crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product. However, the specific degradation characteristics of this compound have not been the subject of published, in-depth scientific investigation.
Therefore, a detailed examination of its degradation kinetics, including acidic and basic hydrolysis, oxidative, thermal, and photolytic degradation, is required to fully understand its stability profile. The identification and structural characterization of any resulting degradation products, as well as the elucidation of its degradation pathways and reaction intermediates, would be essential for a complete chemical understanding.
At present, the absence of specific data prevents a detailed discussion on the following aspects of this compound:
Degradation Kinetics and Pathways of N10 Didesmethyl N10 Benzyl Rizatriptan
Proposed Degradation Pathways and Reaction Intermediates
Further research, including dedicated forced degradation studies and the application of modern analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, is necessary to fill this knowledge void. Such studies would be invaluable for the scientific community, particularly in the fields of pharmaceutical development and quality control, by providing a more complete impurity profile for Rizatriptan and its related substances.
Computational Chemistry and Theoretical Modeling of N10 Didesmethyl N10 Benzyl Rizatriptan
Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations are fundamental to understanding a molecule's intrinsic properties. These methods can elucidate electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.
HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Surfaces
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum-chemical descriptors. The energy gap between them provides insight into a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The Molecular Electrostatic Potential (MESP) surface is used to visualize the charge distribution and predict how a molecule will interact with other charged species. For N10-Didesmethyl N10-Benzyl Rizatriptan, specific values for the HOMO-LUMO gap and detailed MESP maps have not been published.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. These predictions are highly valuable for identifying and characterizing compounds, especially when authentic reference standards are unavailable. While these analyses are theoretically possible for this compound, no such predictive studies have been made publicly available.
Molecular Dynamics Simulations to Explore Conformational Space and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations would be essential to explore its various possible three-dimensional shapes (conformational space) and their relative stabilities. mdpi.com This information is critical for understanding how the molecule might bind to a receptor or enzyme. Currently, there are no published MD simulation studies focused specifically on this compound.
In Silico Prediction of Potential Reactivity and Degradation Susceptibility
In silico (computer-based) models can predict a compound's susceptibility to degradation under various conditions, helping to identify potential metabolic pathways or chemical instabilities. This is particularly important for pharmaceutical impurities. However, specific in silico reactivity and degradation predictions for this compound are not documented in available literature.
Structural Homology Modeling for Putative Ligand-Target Interactions
Given its structural relationship to Rizatriptan, a known 5-HT receptor agonist, it is plausible that this compound could interact with the same or similar biological targets. Structural homology modeling could be used to build a 3D model of the target receptor and then use docking simulations to predict how the compound might bind. Such studies could provide insights into its potential pharmacological activity or toxicity. To date, no such modeling studies for this compound have been published.
Future Research Trajectories and Interdisciplinary Outlook for N10 Didesmethyl N10 Benzyl Rizatriptan
Development of Green Chemistry Approaches for its Synthesis or Abatement
The principles of green chemistry are increasingly pivotal in modern pharmaceutical manufacturing to minimize environmental impact and enhance safety and efficiency. Future research should prioritize the development of environmentally benign synthetic routes to N10-Didesmethyl N10-Benzyl Rizatriptan, which could also inform greener synthesis of Rizatriptan itself.
Key Research Areas:
Catalytic Methods: Investigating the use of heterogeneous or homogeneous catalysts to replace stoichiometric reagents could reduce waste and improve atom economy. For instance, palladium-catalyzed cross-coupling reactions, which are sometimes used in the synthesis of indole (B1671886) derivatives, could be optimized to be more environmentally friendly by using recyclable catalysts or solvent-free conditions. muni.czias.ac.in
Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-solvents is a critical area of research. The development of synthetic methods that are efficient in such solvents would significantly reduce the environmental footprint.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions, often in aqueous media. Exploring enzymatic pathways for the synthesis or degradation of this compound could lead to highly efficient and sustainable processes.
Continuous Flow Synthesis: This technology offers advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification, which can lead to higher purity products and reduced waste. rsc.org
| Green Chemistry Approach | Potential Benefits |
| Catalytic Methods | Reduced waste, higher atom economy, recyclable catalysts. |
| Alternative Solvents | Reduced use of hazardous substances, lower environmental impact. |
| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous media. |
| Continuous Flow Synthesis | Improved safety, higher purity, reduced waste. |
Implementation of Advanced Analytical Techniques for Ultra-Trace Detection
The detection and quantification of impurities at trace and ultra-trace levels are crucial for ensuring the safety and efficacy of pharmaceutical products. medwinpublishers.com Advanced analytical techniques are essential for the sensitive and selective detection of this compound.
Promising Analytical Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is a powerful tool for the trace-level determination of pharmaceutical impurities. tandfonline.comtandfonline.com The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of this compound even in complex matrices. rsisinternational.orgresearchgate.net The development of validated LC-MS/MS methods is a key future research direction.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are standard techniques for impurity profiling in the pharmaceutical industry. repec.orgbiomedres.us Future work should focus on developing stability-indicating HPLC and UHPLC methods that can separate this compound from Rizatriptan and other related impurities. researchgate.net
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent volumes, making it a green analytical technique. The development of CE-based methods, possibly coupled with mass spectrometry (CE-MS), could provide an alternative to traditional chromatographic methods. nih.gov
Hyphenated Techniques: The coupling of separation techniques with powerful spectroscopic detectors (e.g., LC-NMR, LC-IR) can provide detailed structural information for the unambiguous identification of impurities. asiapharmaceutics.inforesearchgate.netijfmr.comajrconline.org
| Analytical Technique | Key Advantages for Impurity Detection |
| LC-MS/MS | High sensitivity and selectivity for trace-level quantification. tandfonline.comtandfonline.com |
| HPLC/UHPLC | Robust and reliable for routine quality control and impurity profiling. repec.orgbiomedres.us |
| Capillary Electrophoresis (CE) | High separation efficiency and low solvent consumption. nih.gov |
| Hyphenated Techniques (e.g., LC-NMR) | Provide comprehensive structural information for impurity identification. asiapharmaceutics.inforesearchgate.net |
Comprehensive Systems-Level Analysis of its Formation and Fate in Pharmaceutical Matrices
Understanding the formation pathways and degradation behavior of this compound within pharmaceutical matrices is critical for controlling its presence in the final drug product. A systems-level approach, considering all relevant factors, is necessary.
Areas for Investigation:
Forced Degradation Studies: Subjecting Rizatriptan and its intermediates to stress conditions such as acid, base, oxidation, heat, and light can help elucidate the formation pathways of this compound. biomedres.usbiomedres.us These studies are crucial for developing stability-indicating analytical methods. oaji.net
Reaction Kinetics and Mechanistic Studies: Detailed kinetic and mechanistic studies of the reactions leading to the formation of this impurity can provide insights into how to control its levels during synthesis and storage.
Interaction with Excipients: Investigating potential interactions between this compound and various excipients used in pharmaceutical formulations is important to ensure the stability of the drug product. nih.gov
Leachables and Extractables: Assessing the potential for this compound to be a leachable or extractable from container closure systems is another important aspect of ensuring product quality and safety.
Integration of Cheminformatics and Data Science for Predictive Modeling
Cheminformatics and data science offer powerful tools for predicting the properties and behavior of chemical compounds, which can be applied to the study of this compound.
Applications in Impurity Research:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: These models can be used to predict the toxicity, reactivity, and analytical behavior of this compound based on its chemical structure.
In Silico Prediction of Degradation Pathways: Computational tools can be used to predict the likely degradation products of Rizatriptan under various stress conditions, helping to identify potential impurities like this compound.
Data Mining and Analysis: Analyzing large datasets from manufacturing processes and stability studies can help identify the factors that contribute to the formation of this impurity, enabling better process control.
Collaborative Research at the Interface of Organic Chemistry, Analytical Chemistry, and Pharmaceutical Sciences
Addressing the challenges associated with pharmaceutical impurities like this compound requires a multidisciplinary approach. researchgate.net Collaborative research that integrates expertise from different fields is essential for a comprehensive understanding.
Key Areas for Collaboration:
Organic and Process Chemistry: Synthetic organic chemists can work on developing novel, cleaner synthetic routes, while process chemists can focus on optimizing reaction conditions to minimize impurity formation. muni.czias.ac.in
Analytical Chemistry: Analytical chemists are crucial for developing and validating sensitive and selective methods for the detection, identification, and quantification of impurities. arastirmax.com
Pharmaceutical Sciences: Pharmaceutical scientists contribute by studying the impact of impurities on drug product stability, performance, and safety. nih.govresearchgate.net
Computational Chemistry and Data Science: Experts in these fields can develop predictive models and analyze large datasets to support the work of experimental scientists.
By fostering collaboration between these disciplines, a holistic understanding of this compound can be achieved, leading to the development of safer and more effective pharmaceutical products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
